molecular formula C18H17N5O3S B2913821 N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421474-41-0

N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2913821
CAS No.: 1421474-41-0
M. Wt: 383.43
InChI Key: ICAIHPSSUJPRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked via a carboxamide group to a substituted pyrazole ring. The pyrazole moiety is functionalized with a furan-2-yl group at position 5 and a 2-methoxyethyl chain at position 1.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1-(2-methoxyethyl)pyrazol-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-25-8-6-23-16(17-3-2-7-26-17)10-13(20-23)11-19-18(24)12-4-5-14-15(9-12)22-27-21-14/h2-5,7,9-10H,6,8,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAIHPSSUJPRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CC(=N1)CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and 1-(2-methoxyethyl)-1H-pyrazol-3-yl intermediates. These intermediates are then coupled with benzo[c][1,2,5]thiadiazole-5-carboxylic acid under specific conditions to form the final product. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the furan or pyrazole rings, facilitated by reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH or LDA in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Variations

The benzo[c][1,2,5]thiadiazole core distinguishes the target compound from analogues with benzothiazole (e.g., N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide , ) or imidazo[2,1-b]thiazole cores (e.g., ND-11543 , ). The thiadiazole ring’s electron-deficient nature may enhance binding to biological targets compared to benzothiazole’s aromatic system .

Substituent Effects

  • Pyrazole Substituents: The target compound’s furan-2-yl and 2-methoxyethyl groups contrast with cyclopropyl and thiophen-2-yl substituents in N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (). Furan’s oxygen atom may improve solubility, while the methoxyethyl chain could enhance metabolic stability compared to cyclopropyl’s rigidity .

Carboxamide Linkage

The carboxamide group is a common feature in bioactive compounds. For instance:

  • ND-11543 () uses an EDC-mediated coupling to form the carboxamide bond, yielding a 62% isolated yield. This suggests the target compound’s synthesis could follow similar efficient routes .
  • In N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (), the thioxo group adjacent to the carboxamide may alter electronic properties, affecting target binding .

Anticancer Potential

  • Thiadiazole derivatives in (e.g., 7b , IC50 = 1.61 µg/mL against HepG-2 cells) highlight the scaffold’s anticancer viability. The target compound’s furan and methoxyethyl groups may modulate potency .

Anti-Tuberculosis Activity

  • ND-11543 () demonstrates anti-tuberculosis activity, suggesting that benzo[c]thiadiazole carboxamides could target microbial enzymes or pathways .

Comparative Data Table

Compound Name / Structure Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound Benzo[c]thiadiazole Pyrazole (furan-2-yl, 2-methoxyethyl) Not reported Not tested -
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c]thiadiazole-5-carboxamide Benzo[c]thiadiazole Pyrazole (cyclopropyl, thiophen-2-yl) 395.5 Not reported
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide Benzothiazole Pyrazole (5-methylthiophen-2-yl) 356.42 Not reported
ND-11543 Imidazo[2,1-b]thiazole Trifluoromethylpyridinyl, fluorophenyl Not reported Anti-tuberculosis
Compound 7b () Thiadiazole Phenyl, hydrazono-thiazolone Not reported Anticancer (HepG-2)

Biological Activity

N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound characterized by its unique structural features, including a furan ring, a pyrazole ring, and a benzo[c][1,2,5]thiadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuroprotective applications.

Chemical Structure

The molecular formula of this compound is C19H21N3O3SC_{19}H_{21}N_{3}O_{3}S, with a molecular weight of 371.5 g/mol. The structure is illustrated below:

ComponentStructure
Furan RingFuran
Pyrazole RingPyrazole
Benzo[c][1,2,5]thiadiazoleThiadiazole

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In vitro studies demonstrated that derivatives of benzo[b]furan exhibit significant antiproliferative activity against various cancer cell lines. A compound structurally related to our target exhibited an IC50 value of 0.24 µM against colorectal adenocarcinoma cells (LoVo) and 0.34 µM against breast carcinoma cells (BT549), indicating potent anticancer activity .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors that regulate cell growth and survival.
  • Signal Pathway Interference : The compound may interfere with critical signaling pathways such as those involved in apoptosis and cell cycle regulation.

Neuroprotective Effects

Emerging research suggests that compounds with similar structural motifs may also possess neuroprotective properties . For instance:

  • A study on related pyrazole derivatives indicated their ability to stimulate neurite outgrowth in neuronal cultures without cytotoxic effects at concentrations up to 10 µM . This suggests potential applications in treating neurodegenerative diseases.

Table 1: Biological Activity Summary

Study ReferenceBiological ActivityIC50 Values (µM)Cell Lines
Flynn et al. Anticancer0.24 (LoVo)Colorectal adenocarcinoma
Romagnoli et al. Antiproliferative0.34 (BT549)Breast carcinoma
Neurotropic Study Neuroprotection>10 (non-toxic)Neuronal cultures

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.